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Compound of Interest
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Cat. No.: B1580642 Get Quote

Thiiranes, also known as episulfides, are three-membered heterocyclic compounds containing

a sulfur atom.[1] Their structure, analogous to that of epoxides and aziridines, is characterized

by significant ring strain, a consequence of distorted bond angles deviating sharply from ideal

geometries.[2][3] This inherent strain energy is not a mere structural curiosity; it is the primary

driver of their high reactivity, making them valuable and versatile intermediates in organic

synthesis.[4][5] The cleavage of the strained ring provides a potent thermodynamic driving

force for a variety of chemical transformations.[4]

This guide focuses specifically on the thermochemistry of 2,2-dimethylthiirane (also known as

isobutylene sulfide), a representative substituted thiirane. A thorough understanding of its

energetic properties—namely its enthalpy of formation, ring strain energy, and thermal

decomposition pathways—is critical for researchers in synthetic chemistry, materials science,

and drug development. Quantifying these thermochemical parameters allows for the prediction

of reaction outcomes, the design of novel synthetic routes, and the assessment of the

compound's stability under various conditions. This document provides a synthesis of

experimental and computational methodologies, offering both foundational knowledge and

practical, field-proven insights into the energetic landscape of this important molecule.

Core Thermochemical Properties: A Quantitative
Summary
The cornerstone of thermochemical analysis is the standard enthalpy of formation (ΔfH°),

which represents the heat change when one mole of a compound is formed from its constituent
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elements in their standard states. While a comprehensive, experimentally validated dataset for

2,2-dimethylthiirane is not readily available in the searched literature, we can compile key

physical properties and provide context through related compounds.

Table 1: Key Physical and Thermochemical Properties of 2,2-Dimethylthiirane and Related

Compounds

Property
2,2-
Dimethylthiirane
(C₄H₈S)

Parent Thiirane
(C₂H₄S)

Strain-Free Acyclic
Analogue
(Estimate)

Molar Mass (g·mol⁻¹) 88.17 60.11[1]
90.20 (2-Methyl-2-

propanethiol)

CAS Number 3772-13-2[6] 420-12-2[1] 75-66-1

Std. Enthalpy of

Formation, gas

(ΔfH°₂₉₈, kJ·mol⁻¹)

Data not explicitly

found
51–53[1]

~ -102 (Estimated via

group additivity)

Std. Enthalpy of

Combustion, liquid

(ΔcH°₂₉₈, MJ·mol⁻¹)

Data not explicitly

found
-2.0126[1] Data not available

Ring Strain Energy

(RSE, kJ·mol⁻¹)
~80 (Estimated) ~84 N/A

Note: Values for the strain-free analogue and the Ring Strain Energy (RSE) of 2,2-
dimethylthiirane are estimates based on group additivity principles and comparison with the

parent thiirane, as direct experimental values were not located in the initial search.

Part 1: Experimental Determination of
Thermochemical Data
The gold standard for determining enthalpies of formation for organic compounds is

combustion calorimetry. This technique, while conceptually straightforward, requires meticulous

execution, particularly for sulfur-containing molecules.
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Principle of Rotating-Bomb Combustion Calorimetry
The core principle involves the complete combustion of a precisely weighed sample in a high-

pressure oxygen environment within a sealed vessel (the "bomb"). The heat released by the

exothermic reaction is absorbed by a surrounding water bath, and the resulting temperature

change is measured with high precision. For organosulfur compounds, a standard static bomb

is insufficient. The combustion products include CO₂, H₂O, and sulfur oxides (SO₂/SO₃), which

must be quantitatively converted to a single, well-defined state. This is achieved by adding a

small amount of water or an alkaline solution to the bomb, which converts the sulfur oxides into

sulfuric acid (H₂SO₄) in solution. A rotating bomb calorimeter is essential to ensure that the final

sulfuric acid solution is homogeneous, preventing errors from uneven concentrations.[7][8]

Experimental Protocol: Rotating-Bomb Combustion
Calorimetry

Sample Preparation: A sample of high-purity 2,2-dimethylthiirane (0.5 - 1.0 g) is weighed

into a platinum crucible. A cotton fuse of known mass and heat of combustion is attached.

Bomb Loading: A precise volume of distilled water (e.g., 10 mL) is added to the bomb to

dissolve the resulting sulfur oxides. The crucible is placed inside, and the bomb is sealed.

Pressurization: The bomb is purged of air and pressurized with high-purity oxygen to

approximately 30 atm.

Calorimeter Assembly: The sealed bomb is submerged in a known quantity of water in the

calorimeter's insulated jacket. The system is allowed to reach thermal equilibrium.

Ignition and Data Acquisition: The sample is ignited via an electrical current through the fuse.

The temperature of the water bath is recorded at regular intervals before, during, and after

combustion until a steady final temperature is reached.

Post-Combustion Analysis: The bomb is depressurized, and the liquid contents are analyzed

(e.g., by titration) to quantify the amount of sulfuric acid formed and to check for any

incomplete combustion products like carbon monoxide.

Calculation: The heat of combustion is calculated from the temperature rise, the calibrated

heat capacity of the calorimeter system, and corrections for the fuse, nitric acid formation
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(from residual N₂), and the conversion of sulfur to aqueous sulfuric acid. The standard

enthalpy of formation is then derived using Hess's Law.
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Caption: Workflow for determining enthalpy of formation via rotating-bomb calorimetry.
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Part 2: Computational Thermochemistry
Ab initio (from first principles) and Density Functional Theory (DFT) calculations have become

indispensable tools for predicting thermochemical data.[9][10] These methods solve

approximations of the Schrödinger equation to determine a molecule's electronic structure and

energy. For sulfur-containing compounds, where experimental measurements can be

challenging, computational approaches provide crucial insights and predictive power.[11][12]

Methodology: High-Accuracy Composite and DFT
Methods
The goal is to calculate a highly accurate total electronic energy for 2,2-dimethylthiirane and

appropriate reference species.

Geometry Optimization & Frequency Analysis: The first step is to find the molecule's most

stable 3D structure (its equilibrium geometry) by minimizing the energy. This is typically done

using a DFT method like B3LYP with a suitable basis set (e.g., 6-31G(d)).[13] A subsequent

frequency calculation confirms the structure is a true energy minimum (no imaginary

frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections

to the enthalpy.

High-Level Single-Point Energy Calculation: To achieve high accuracy, a more

computationally expensive method is used to calculate the energy at the optimized geometry.

Composite methods like Weizmann-n (Wn) or G3(MP2)//B3LYP are designed for this,

systematically accounting for electron correlation, basis set effects, and other contributions to

yield "chemical accuracy" (typically within ~4 kJ·mol⁻¹).[7][14]

Isodesmic Reaction Schemes: Direct calculation of ΔfH° from atomization energies is prone

to large errors. A more robust strategy is to use a hypothetical isodesmic or homodesmotic

reaction. These are reactions where the number and types of chemical bonds are conserved

on both sides. This conservation allows for the cancellation of systematic errors in the

calculation, leading to a much more accurate reaction enthalpy (ΔrH°).

For 2,2-dimethylthiirane, a suitable homodesmotic reaction is: C₄H₈S (2,2-dimethylthiirane)

+ CH₃CH₂CH₃ (propane) → (CH₃)₃CH (isobutane) + CH₃CH₂SH (ethanethiol)
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By calculating the energies of all four species, the reaction enthalpy can be determined. Then,

using known experimental ΔfH° values for the three acyclic species, the unknown ΔfH° of 2,2-
dimethylthiirane can be easily derived.

Protocol: Computational Determination of ΔfH°
Model Building: Construct 3D models of 2,2-dimethylthiirane and the three reference

molecules (propane, isobutane, ethanethiol) in a quantum chemistry software package (e.g.,

Gaussian).

Geometry Optimization: Perform geometry optimization and frequency calculations for all

four species using a reliable DFT method (e.g., B3LYP/6-311+G(d,p)).

Energy Calculation: Perform high-level single-point energy calculations (e.g., using a

composite method like G4 or a high-accuracy functional) on the optimized geometries.

Enthalpy Calculation: Calculate the total enthalpy (H₂₉₈) for each species by adding the

ZPVE and thermal corrections to the single-point electronic energy.

Reaction Enthalpy: Calculate the enthalpy of the isodesmic reaction: ΔrH° = [H(isobutane) +

H(ethanethiol)] - [H(2,2-dimethylthiirane) + H(propane)].

Final ΔfH°: Rearrange the thermodynamic cycle to solve for the target molecule: ΔfH°(2,2-
dimethylthiirane) = [ΔfH°(isobutane) + ΔfH°(ethanethiol)] - [ΔfH°(propane) + ΔrH°]. Use

trusted experimental values for the reference species.

Computational Workflow Visualization
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Caption: Proposed major thermal decomposition pathway for 2,2-dimethylthiirane.
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The thermochemistry of 2,2-dimethylthiirane is dominated by the substantial ring strain

inherent in its three-membered episulfide ring. This strain, estimated to be around 80 kJ/mol,

dictates its enthalpy of formation and provides a strong thermodynamic driving force for both its

synthetic utility and its thermal decomposition. While direct experimental data remains to be

fully established, a powerful combination of calorimetric techniques, specifically suited for

organosulfur compounds, and high-level computational chemistry provides a robust framework

for quantifying its energetic properties. The primary thermal decomposition route involves C-S

bond homolysis followed by sulfur extrusion to form isobutylene. A comprehensive grasp of

these thermochemical principles is essential for any scientist seeking to harness the unique

reactivity of this strained heterocycle for advanced applications.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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